3,5-Diamino-6-chloropyrazine-2-carbonitrile
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Overview
Description
3,5-Diamino-6-chloropyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C5H4ClN5 It is characterized by the presence of two amino groups, one chlorine atom, and a nitrile group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-6-chloropyrazine-2-carbonitrile typically involves the reaction of 3,5-diamino-2-chloropyrazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The process is optimized to minimize the formation of by-products and reduce the overall production cost.
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-6-chloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino groups can be oxidized to form nitro derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and primary amines, with the reaction typically carried out in an aprotic solvent such as dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.
Major Products Formed
Substitution Reactions: Formation of 3,5-diamino-6-alkylaminopyrazine-2-carbonitrile.
Oxidation Reactions: Formation of 3,5-diamino-6-chloropyrazine-2-nitrocarbonitrile.
Reduction Reactions: Formation of 3,5-diamino-6-chloropyrazine-2-ethylamine.
Scientific Research Applications
3,5-Diamino-6-chloropyrazine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of bioactive molecules that can be used in various biological assays.
Industrial Applications: The compound is used in the production of dyes and pigments due to its stable chemical structure and vibrant color.
Mechanism of Action
The mechanism of action of 3,5-diamino-6-chloropyrazine-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, the compound acts by inhibiting key enzymes involved in cellular processes, leading to the disruption of cell growth and proliferation. The amino and nitrile groups play a crucial role in binding to the active sites of these enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diamino-6-chloropyrazine-2-carboxylic acid
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
- 3,5-Diamino-6-chloropyrazine
Uniqueness
3,5-Diamino-6-chloropyrazine-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitrile group enhances the compound’s ability to participate in a wider range of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
3,5-diamino-6-chloropyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-5(9)11-4(8)2(1-7)10-3/h(H4,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQENTCJPUUSHCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)Cl)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402079 |
Source
|
Record name | 3,5-Diamino-6-chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17231-59-3 |
Source
|
Record name | 3,5-Diamino-6-chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diamino-6-chloropyrazine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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